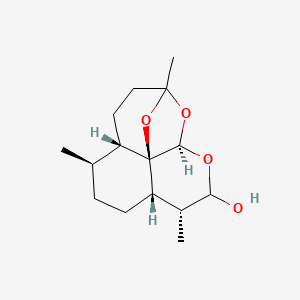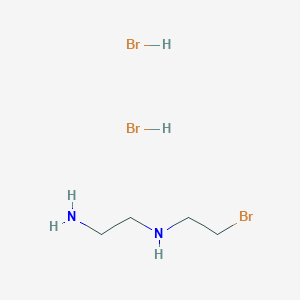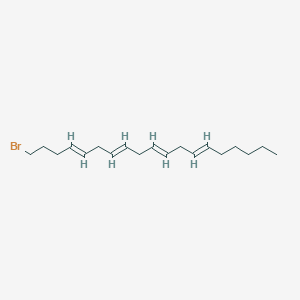
Toluene-3,4-dithiol zinc salt hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Toluene-3,4-dithiol zinc salt hydrate
Zinc compounds, including zinc oxide, exhibit multifunctional material characteristics due to their unique physical and chemical properties. Various synthesis methods, both metallurgical and chemical, have been employed to obtain zinc compounds. Chemical methods include the mechanochemical process, controlled precipitation, sol-gel method, solvothermal and hydrothermal methods, and more (Kołodziejczak-Radzimska & Jesionowski, 2014).
Molecular Structure Analysis
The study of tetraphenylporphyrin and zinc tetraphenylporphyrin provides insights into the molecular structure and photophysical parameters of zinc compounds, which are crucial for understanding their behavior in various applications (Taniguchi et al., 2021).
Chemical Reactions and Properties
Zinc acetate, a zinc salt, is highlighted for its multifunctional catalytic properties in organic synthesis and catalysis. Its unique physical and chemical properties make it effective in enabling a variety of synthetic transformations (Varala et al., 2023).
Physical Properties Analysis
The interaction of zinc ions with the amyloid-beta peptide provides insights into the physical properties of zinc compounds, including their coordination chemistry and affinity towards peptides, which is critical for understanding their roles in biological systems (Faller & Hureau, 2009).
Chemical Properties Analysis
Graphene and zinc oxide coupled photocatalysts illustrate the chemical properties and applications of zinc compounds in photocatalytic water decontamination, showcasing their strong oxidation ability, good photocatalytic property, chemical stability, and biocompatibility (Raizada et al., 2019).
科学的研究の応用
Zinc Oxide in Various Industries
Zinc oxide is recognized for its unique physical and chemical properties, making it a multifunctional material. It is synthesized through both metallurgical and chemical methods, including the mechanochemical process, controlled precipitation, sol-gel, solvothermal and hydrothermal methods. Its modification with organic and inorganic compounds enhances its application in industries such as rubber, pharmaceuticals, cosmetics, textiles, electronics, and photocatalysis (Kołodziejczak-Radzimska & Jesionowski, 2014).
Photocatalytic Water Decontamination
Graphene and ZnO coupled photocatalysts have shown significant potential in photocatalytic wastewater treatment. The hybridization of ZnO with graphene enhances visible light adsorption and obstructs electron-hole pair recombination, making it highly efficient for degrading organic and inorganic contaminants in water (Raizada, Sudhaik, & Singh, 2019).
Anticancer Applications
Zinc oxide nanoparticles have been explored for their selective toxicity towards cancer cells, presenting a new class of anticancer agents. Their unique properties allow for potential applications in drug delivery, targeting, and the selective destruction of tumor cells, indicating a promising avenue for cancer therapy research (Rasmussen et al., 2010).
Environmental Sensing and Safety
Zinc ferrite (ZnFe2O4) based gas sensors have been identified as promising materials for detecting flammable, explosive, and toxic gases. Their spinel structure and sensitivity to reducing gases offer potential applications in ecological safety and monitoring, showcasing the diverse functionalities of zinc-based materials in environmental sensing technologies (Wu, Li, & Zhang, 2019).
Bioinorganic Chemistry
The coordination chemistry of zinc ions to amyloid-beta peptide has implications for understanding Alzheimer's disease. The exploration of the binding affinity and structural models of zinc complexes with amyloid-beta peptides contributes to the broader field of bioinorganic chemistry, offering insights into metal-protein interactions relevant to neurodegenerative diseases (Faller & Hureau, 2009).
作用機序
Target of Action
Toluene-3,4-dithiol zinc salt hydrate is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these reactions, where it facilitates the conversion of reactants to products.
Mode of Action
It is known to act as a catalyst, accelerating the rate of chemical reactions without being consumed in the process . It likely interacts with its targets by lowering the activation energy of the reaction, thus enabling the reaction to proceed more quickly.
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the reaction it is catalyzing. For instance, it has been used to generate the corresponding dithiolate ligand in a study of dinuclear gold (I) dithiolate complexes . In this context, it would affect the biochemical pathway leading to the formation of these complexes.
Result of Action
The result of this compound’s action is the facilitation of chemical reactions. By acting as a catalyst, it enables these reactions to proceed more quickly and efficiently than they would in its absence .
特性
IUPAC Name |
zinc;4-methylbenzene-1,2-dithiolate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S2.H2O.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4,8-9H,1H3;1H2;/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMYWYSIGAXSQY-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[S-])[S-].O.[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS2Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123333-86-8 |
Source


|
| Record name | [3,4-Toluenedithiolato(2-)]zinc hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)

![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B1142373.png)

